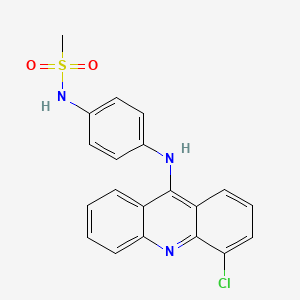
Methanesulfonanilide, 4'-(4-chloro-9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is known for its applications in various scientific fields, particularly in pharmacology and cancer research .
Vorbereitungsmethoden
The synthesis of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 4-chloro-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- has significant applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It has shown promise as an antitumor agent, particularly in the treatment of melanoma. The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes . The compound targets DNA and interferes with the activity of topoisomerases, enzymes crucial for DNA replication . This disruption leads to cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used as an antitumor agent. It also intercalates into DNA but has different substituents that affect its pharmacokinetics and toxicity profile.
Proflavine: A simpler acridine derivative used as an antiseptic. It lacks the methanesulfonanilide group, which affects its DNA-binding properties.
Quinacrine: An acridine derivative used as an antimalarial and in the treatment of lupus.
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- is unique due to its specific substituents that enhance its DNA intercalation ability and its potential as an antitumor agent .
Eigenschaften
CAS-Nummer |
61417-08-1 |
|---|---|
Molekularformel |
C20H16ClN3O2S |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
N-[4-[(4-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,1H3,(H,22,23) |
InChI-Schlüssel |
HHJAARLXUOVIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
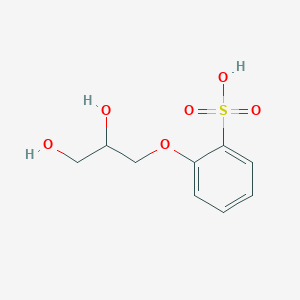

![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
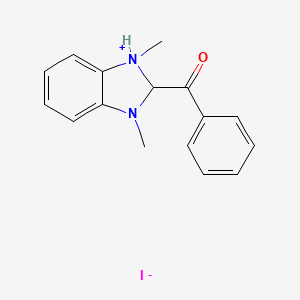
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
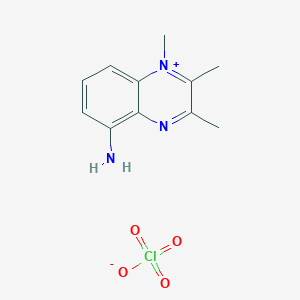
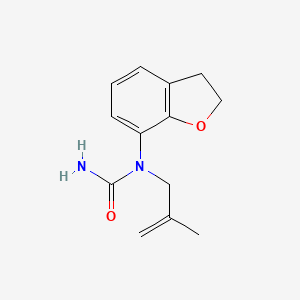
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
